molecular formula C16H15ClN4O4 B2676571 1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1286697-54-8

1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2676571
CAS No.: 1286697-54-8
M. Wt: 362.77
InChI Key: ZXYANOJDKRLTEA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a methoxy group, a dimethylfuran moiety, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and materials science.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea have been explored in various studies. For instance, research on imidazole derivatives has shown the importance of spectroscopic characterization and computational studies in understanding the reactivity of newly synthesized compounds (Hossain et al., 2018). These studies provide insight into the molecular structure and potential reactivity of such compounds, which could be applied to the synthesis and characterization of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea.

Potential Biological and Medicinal Applications

Although direct studies on 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea are not available, the research on structurally related compounds indicates a potential for biological and medicinal applications. For example, derivatives of 1,3,4-oxadiazole have been explored for their antimicrobial (Rani et al., 2014) and antidiabetic activities (Lalpara et al., 2021). This suggests that 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea could have similar potential applications in drug discovery and development.

Material Science Applications

Compounds featuring the 1,3,4-oxadiazole moiety, similar to the one in the compound of interest, have shown promising applications in material science, particularly in the development of novel polymers with unique properties (Hamciuc et al., 2005). These materials have been noted for their solubility, thermal stability, and potential for use in advanced technologies, suggesting that 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea could contribute to the development of new materials with desirable characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethylfuran Moiety: The dimethylfuran group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and a furan derivative.

    Attachment of the Chlorinated Phenyl Ring: The chlorinated phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the desired urea derivative. This can be achieved using a coupling reagent such as carbodiimide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride,

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4/c1-8-6-11(9(2)24-8)14-20-21-16(25-14)19-15(22)18-12-7-10(17)4-5-13(12)23-3/h4-7H,1-3H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYANOJDKRLTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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